REACTION_SMILES
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[Br:5][c:6]1[cH:7][c:8]([C:9]#[N:10])[cH:11][c:12]([CH2:14][Br:15])[cH:13]1.[CH3:1][OH:2].[H-:4].[Na+:3].[O:16]=[CH:17][N:18]([CH3:19])[CH3:20]>>[CH3:1][O:2][CH2:14][c:12]1[cH:11][c:8]([C:9]#[N:10])[cH:7][c:6]([Br:5])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(Br)cc(CBr)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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COCc1cc(Br)cc(C#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |